3-(2-fluorophenyl)-N-isopentyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Description
3-(2-fluorophenyl)-N-isopentyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C21H20FN5O2 and its molecular weight is 393.422. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could have multiple targets, contributing to its potential pharmacological activities.
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This interaction could lead to changes in the function of these targets, potentially altering cellular processes.
Biochemical Pathways
Given the broad range of pharmacological activities associated with triazole compounds , it’s plausible that multiple biochemical pathways could be affected. These could include pathways related to the function of the enzymes and receptors that the compound interacts with.
Pharmacokinetics
The pharmacokinetic properties of triazole compounds have been studied . These studies could provide insights into the potential ADME properties of this compound, which would impact its bioavailability.
Result of Action
Given the potential for interaction with various enzymes and receptors , the compound could have diverse effects at the molecular and cellular level. These effects could contribute to its potential pharmacological activities.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-(3-methylbutyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c1-12(2)9-10-23-20(28)13-7-8-15-17(11-13)27-19(24-21(15)29)18(25-26-27)14-5-3-4-6-16(14)22/h3-8,11-12,26H,9-10H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYKXZPNTAAFRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N=C3N2NN=C3C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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